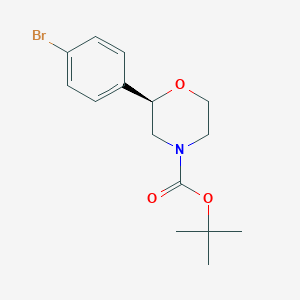

tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.233. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

α-Amidoalkylation Applications

The tert-butyl esters, such as tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate, have been utilized in α-amidoalkylation reactions with ambident nucleophiles. These compounds, along with N,N-disubstituted amides and other morpholine derivatives, are α-amidoalkylated using N-benzoylbenzylideneamine. This process is significant in the synthesis of various organic compounds, and the stereochemical aspects of these reactions have been explored to understand their mechanisms and outcomes (Dobrev, Benin, & Nechev, 1992).

Morpholine Derivatives Synthesis

Research has demonstrated the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine through an electrophile-induced ring closure. This synthesis pathway highlights the potential of this compound in generating morpholine derivatives, which are valuable in various chemical syntheses. These compounds have been further modified to produce different morpholine derivatives, showcasing the versatility of tert-butyl esters in synthetic organic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Safety-Catch Nitrogen Protecting Group

The compound has been implicated in the development of novel safety-catch amine protection strategies. The 9-(4-bromophenyl)-9-fluorenyl group, closely related to the chemical structure of this compound, serves as an acid-stable protecting group that can be activated and cleaved under mild conditions. This application is crucial in the field of peptide synthesis and modification, where protecting groups play a vital role in the step-wise construction of complex molecules (Surprenant & Lubell, 2006).

Solid-Phase Synthesis Linker

Tert-butyl esters are also used in the development of "safety catch" linkers for solid-phase synthesis. These linkers, such as the 2-tert-butoxyphenol resin, allow for the stable attachment of molecules to a solid support, facilitating subsequent chemical transformations without affecting the linking ester group. The removal of the tert-butyl group unveils a highly reactive ester, enabling the release of the synthesized product from the resin. This technology is fundamental in streamlining the synthesis of complex organic molecules, particularly in the pharmaceutical industry (Beech et al., 2001).

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIDDBRUOCXTAO-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2868149.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one](/img/structure/B2868150.png)

![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)

![[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2868164.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)